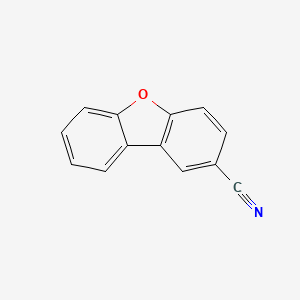

Dibenzofuran-2-carbonitrile

Descripción general

Descripción

Dibenzofuran-2-carbonitrile is a useful research compound. Its molecular formula is C13H7NO and its molecular weight is 193.205. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Dibenzo[b,d]furan-2-carbonitrile primarily targets hole transport materials (HTMs) in organic light-emitting diodes (OLEDs) . The compound’s rigid structure and high thermal stability make it an excellent choice for this application .

Mode of Action

The compound interacts with its targets by providing high thermal stability, which is crucial for HTMs due to the requirements of thermal evaporation and device operation stability . The compound’s rigid structures contribute to its excellent thermal stability, with a decomposition temperature of up to 400°C and a glass transition temperature above 190°C .

Biochemical Pathways

The compound affects the biochemical pathways related to the operation of OLEDs. It contributes to the efficient blocking of holes, which is crucial for the high efficiency and longevity of blue phosphorescent OLEDs .

Result of Action

The result of the compound’s action is the improved performance of OLEDs. Devices using dibenzo[b,d]furan-2-carbonitrile as an HTM show a turn-on voltage of 3.4 V and a maximum external efficiency of 18.61%, indicating that the compound is a potential building block for highly efficient OLEDs .

Action Environment

The action of dibenzo[b,d]furan-2-carbonitrile is influenced by environmental factors such as temperature. Its high thermal stability allows it to function effectively even at high temperatures, making it suitable for use in environments with high thermal requirements .

Actividad Biológica

Dibenzofuran-2-carbonitrile is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article delves into the synthesis, biological evaluations, and pharmacological implications of this compound and its derivatives.

Chemical Structure and Synthesis

This compound is characterized by a dibenzofuran core with a cyano group at the 2-position. The synthesis of this compound often involves multi-step organic reactions, including cyclization and substitution processes. For example, one notable synthesis method utilizes Cu2O/SBA-15 as a catalyst in N,N-dimethylformamide (DMF) under controlled temperature conditions, yielding high purity products suitable for biological testing .

Inhibition of Protein Tyrosine Phosphatase-MEG2

One of the most significant findings regarding the biological activity of dibenzofuran derivatives is their inhibitory effects on Protein Tyrosine Phosphatase-MEG2 (PTP-MEG2). This enzyme plays a crucial role in various signaling pathways implicated in human diseases, making it a target for therapeutic intervention. A study synthesized a series of dibenzofuran derivatives and assessed their inhibitory activities against PTP-MEG2. The derivative labeled as 10a exhibited the highest inhibitory potency with an IC50 value of 0.32 μM, indicating strong selectivity over related enzymes like SHP2 and CDC25 .

Table 1: PTP-MEG2 Inhibitory Activities of Dibenzofuran Derivatives

| Compound | IC50 (μM) | Selectivity |

|---|---|---|

| 10a | 0.32 | High |

| Other Derivatives | 0.32 - 5.35 | Moderate to Low |

The pharmacophore analysis indicated that two hydrogen bond acceptor (HBA) features were essential for binding to PTP-MEG2, emphasizing the importance of molecular structure in modulating biological activity .

RNA-Binding Protein Interaction

In addition to PTP-MEG2 inhibition, dibenzofuran derivatives have been evaluated for their ability to interact with RNA-binding proteins (RBPs), which are critical in regulating gene expression. A study demonstrated that various dibenzofurans could inhibit the interaction between LIN28 and let-7 microRNA, suggesting potential applications in cancer therapeutics where LIN28 is often upregulated .

Table 2: Inhibition of LIN28-let-7 Interaction by Dibenzofuran Derivatives

| Compound | Inhibition Activity |

|---|---|

| Dibenzofuran-3-yl-pyrrolinones | High |

| Dibenzofuran-2-yl-pyrrolinones | Moderate |

Antimicrobial Properties

Research has also highlighted the antimicrobial activities of dibenzofuran derivatives. A study synthesized dibenzofuran-2-sulfonyl dipeptides and assessed their antibacterial and antifungal properties. The results indicated promising activity against various pathogens, suggesting that modifications to the dibenzofuran structure could enhance its pharmacological profile .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Kinase Inhibition

Dibenzofuran derivatives, including dibenzofuran-2-carbonitrile, have been investigated as inhibitors of specific kinases, particularly Pim-1 and Pim-2. These kinases are implicated in various cancers, making their inhibition a target for cancer therapy. Research indicates that modifications to the dibenzofuran structure can enhance its binding affinity to the ATP-binding site of these kinases, leading to promising anticancer agents .

2. Antimicrobial Activity

Recent studies have shown that dibenzofuran derivatives exhibit antimicrobial properties against resistant strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). The structural features of this compound contribute to its efficacy in disrupting bacterial cell functions .

Organic Synthesis

1. Synthetic Intermediates

this compound serves as a valuable intermediate in organic synthesis. It can be synthesized from various precursors under specific reaction conditions, such as using copper catalysts in dimethylformamide at elevated temperatures. The yield from these reactions can reach up to 77%, demonstrating its utility in producing complex organic molecules .

2. Photochemical Reactions

The compound has been utilized in photochemical reactions for synthesizing substituted dibenzofurans through electron transfer mechanisms. This method allows for the generation of diverse chemical entities that can be further explored for their biological activities .

Material Science

1. Polymer Chemistry

this compound is being explored for its potential use in polymer chemistry due to its unique structural properties. Its incorporation into polymer matrices can enhance material properties such as thermal stability and mechanical strength, making it suitable for advanced material applications .

Case Study 1: Kinase Inhibition

A study focused on modifying dibenzofuran derivatives to enhance their inhibitory activity against Pim-1/2 kinases revealed that specific substitutions on the dibenzofuran scaffold significantly improved their potency. The lead compound demonstrated an IC50 value in the nanomolar range against CLK1 kinase, indicating strong potential for therapeutic applications in oncology .

Case Study 2: Antimicrobial Efficacy

Research investigating the antimicrobial effects of dibenzofuran derivatives found that certain modifications led to increased activity against MRSA. The study highlighted the importance of structural diversity in enhancing the biological activity of these compounds, paving the way for new antibiotic agents .

Análisis De Reacciones Químicas

Electrophilic Substitution Reactions

The dibenzofuran core permits electrophilic aromatic substitution (EAS), though the cyano group deactivates the ring and directs incoming electrophiles to specific positions.

Key Findings :

-

The cyano group’s electron-withdrawing nature reduces reactivity compared to unsubstituted dibenzofuran .

-

Halogenation occurs preferentially at the 4- and 6-positions due to steric and electronic effects .

Nucleophilic Reactions

The cyano group participates in nucleophilic additions or substitutions under specific conditions.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Hydrolysis | H₂O/H⁺ or OH⁻ at elevated temperatures | Dibenzofuran-2-carboxamide or acid | |

| Grignard Addition | RMgX in THF/ether | Ketone derivatives | |

| Reduction | LiAlH₄ or H₂/Pd | Dibenzofuran-2-aminomethyl |

Key Findings :

-

Hydrolysis under acidic conditions yields dibenzofuran-2-carboxylic acid, while basic conditions favor carboxamide formation.

-

Grignard reagents add to the cyano group, forming imine intermediates that hydrolyze to ketones.

Transition Metal-Catalyzed Coupling Reactions

The cyano group and aromatic system enable cross-coupling reactions for synthesizing complex architectures.

Example Procedure :

CuI-catalyzed cyclization of diaryliodonium salts with DBC in water yields dibenzofuran derivatives (e.g., dibenzo[b,d]furan) with 85–92% yields .

Biochemical Interactions

DBC exhibits biological activity through interactions with enzymes:

| Target | Mechanism | Effect | Reference |

|---|---|---|---|

| Aromatase Enzyme | Competitive inhibition via cyano group | Suppression of estrogen synthesis | |

| Cytochrome P450 | Binding to heme iron | Altered drug metabolism |

Key Insight :

DBC’s planar structure and cyano group enable π-π stacking and hydrogen bonding with enzyme active sites, mimicking natural substrates.

Propiedades

IUPAC Name |

dibenzofuran-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7NO/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMLMVVOQPAPVOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20927-96-2 | |

| Record name | 2-CYANODIBENZOFURAN | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.